molecular formula C8H5F2NS B066095 (2,4-Difluorophenylthio)acetonitrile CAS No. 175277-63-1

(2,4-Difluorophenylthio)acetonitrile

Cat. No. B066095
M. Wt: 185.2 g/mol
InChI Key: PYIWAJKEBITMHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2,4-Difluorophenylthio)acetonitrile and related compounds often involves complex chemical reactions. For instance, a related process is the lipase-catalyzed transesterification leading to optically pure derivatives, showcasing the intricate methods employed in synthesizing such compounds (Sakai et al., 2000). Another method involves the insertion of difluorocarbene into silyl cyanide to prepare difluoro(trimethylsilyl)acetonitrile, highlighting the diverse synthetic strategies for compounds with similar functional groups (Kosobokov et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like (2,4-Difluorophenylthio)acetonitrile is crucial for understanding their chemical behavior. X-ray crystallography and molecular modeling are common techniques used for this analysis. For example, the absolute configuration of related compounds has been determined through X-ray structural analysis, demonstrating the role of molecular geometry in chemical reactivity and interaction (Sakai et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving (2,4-Difluorophenylthio)acetonitrile and its analogs can vary widely, from transesterification to electrochemical synthesis. For example, the electrochemical copolymerization of related thiophene compounds highlights the diversity of chemical reactions these compounds can undergo, affecting their properties and applications (Wei et al., 2006).

Physical Properties Analysis

The physical properties of (2,4-Difluorophenylthio)acetonitrile, such as solubility, melting point, and boiling point, are influenced by its molecular structure. While specific data on (2,4-Difluorophenylthio)acetonitrile was not found, studies on similar compounds provide insights into how structural elements like fluorine atoms and thiophene rings impact these properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for understanding the compound's potential applications and behavior in various environments. The synthesis and reactivity of related fluorinated compounds, as well as their interaction with protic acids, offer insights into the chemical behavior of (2,4-Difluorophenylthio)acetonitrile and its analogs (Salnikov et al., 2012).

Scientific Research Applications

Synthesis and Chemical Behavior

Cyclic Aryleneazachalcogenenes Synthesis : Research has explored the synthesis of complex cyclic compounds from derivatives similar to (2,4-Difluorophenylthio)acetonitrile. For instance, the synthesis of 5,6,7,8-tetrafluoro-1,3,2,4-benzodithiadiazine demonstrates the potential of fluorophenylthio derivatives in forming stable, formally antiaromatic compounds with unique molecular geometries (Zibarev et al., 1992).

Applications in Material Science

Conducting Polymer Synthesis : The derivative has been used in the synthesis and characterization of new soluble conducting polymers, illustrating its utility in creating materials with specific electronic and optical properties (Sahin et al., 2006).

Chromatography and Analytical Chemistry

Chromatographic Separation : Studies have shown the effectiveness of acetonitrile-based systems in liquid-liquid partition chromatography, highlighting the relevance of similar chemical derivatives in enhancing separation techniques (Corbin et al., 1960).

Electrochemistry and Sensor Development

Electrochemical Properties : Research into the electrochemical behavior of compounds in acetonitrile has led to insights into the solvation and reactivity of copper(II) ions, which are crucial for developing electroconductive materials and sensors (Inoue et al., 1989).

Fluorescence Sensing

Fluorescent Probe Development : The interaction of similar compounds with metal ions in different solvents has been studied for the development of fluorescent probes, underscoring the potential of (2,4-Difluorophenylthio)acetonitrile derivatives in creating sensitive sensors for metal ions (Fang et al., 2014).

Polymorphism and Crystal Engineering

Crystal Structure Analysis : The study of polymorphs of related compounds has provided insights into the structural flexibility and conformational diversity possible with (2,4-Difluorophenylthio)acetonitrile derivatives, which is vital for crystal engineering applications (Laubenstein et al., 2016).

Safety And Hazards

(2,4-Difluorophenylthio)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes eye irritation, skin irritation, and may cause irritation of the digestive tract . In case of contact, it’s recommended to flush eyes or skin with plenty of water and seek medical aid . In case of inhalation, it’s advised to move to fresh air immediately and give artificial respiration or oxygen if needed .

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NS/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIWAJKEBITMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371807
Record name (2,4-Difluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Difluorophenylthio)acetonitrile

CAS RN

175277-63-1
Record name (2,4-Difluorophenylthio)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175277-63-1
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